molecular formula C18H21NO B6153222 3-[1-(benzylamino)-2-methylpropyl]benzaldehyde CAS No. 2319581-33-2

3-[1-(benzylamino)-2-methylpropyl]benzaldehyde

Cat. No.: B6153222
CAS No.: 2319581-33-2
M. Wt: 267.4
InChI Key:
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Description

. This compound is characterized by the presence of a benzylamino group attached to a benzaldehyde moiety, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(benzylamino)-2-methylpropyl]benzaldehyde can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the reduction of a nitro compound to an amine, followed by bromination and subsequent coupling reactions . Another approach utilizes a two-step, one-pot reduction and cross-coupling procedure, where a stable aluminum hemiaminal intermediate is formed, protecting the latent aldehyde and making it suitable for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed cross-coupling methods, such as Suzuki–Miyaura coupling, is common due to their efficiency and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Benzylamino)-2-methylpropyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents like sodium azide and halides are employed under mild conditions.

Major Products

    Oxidation: Formation of 3-[1-(benzylamino)-2-methylpropyl]benzoic acid.

    Reduction: Formation of 3-[1-(benzylamino)-2-methylpropyl]benzyl alcohol.

    Substitution: Formation of various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

3-[1-(Benzylamino)-2-methylpropyl]benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-(benzylamino)-2-methylpropyl]benzaldehyde involves its interaction with molecular targets and pathways within biological systems. The benzylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzylamino)-2-methyl-1,1-diphenyl-1-propanol
  • 3-[1-(Benzylamino)-2-methylpropyl]benzoic acid
  • 3-[1-(Benzylamino)-2-methylpropyl]benzyl alcohol

Uniqueness

3-[1-(Benzylamino)-2-methylpropyl]benzaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the benzylamino and aldehyde groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2319581-33-2

Molecular Formula

C18H21NO

Molecular Weight

267.4

Purity

95

Origin of Product

United States

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